Oxazole, 4-(1,1-dimethylethyl)-4,5-dihydro-2-phenyl-, (4S)-
Description
Structure
3D Structure
Properties
CAS No. |
288089-62-3 |
|---|---|
Molecular Formula |
C13H17NO |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
(4S)-4-tert-butyl-2-phenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C13H17NO/c1-13(2,3)11-9-15-12(14-11)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3/t11-/m1/s1 |
InChI Key |
ZRTJCMABQDWDRU-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)(C)[C@H]1COC(=N1)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Key Steps:
- Reagents :
- N-[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]-benzamide
- Methanesulfonyl chloride
- Triethylamine
- Dichloromethane
- Reaction Conditions :
- The reaction mixture is cooled to approximately 4°C in an ice-water bath.
- Methanesulfonyl chloride is added dropwise to form a mesylate intermediate.
- The reaction is then warmed to 50°C to facilitate cyclization.
Outcome:
This step yields the oxazoline intermediate, specifically 2-(2-bromophenyl)-4-(1,1-dimethylethyl)-4,5-dihydro-(4S)-oxazole. This intermediate is isolated as a pale yellow oil that solidifies upon cooling at −20°C.
Formation of the Target Oxazole
The next stage involves coupling the oxazoline intermediate with diphenylphosphine to form the final product.
Key Steps:
- Reagents :
- Copper(I) iodide (catalyst)
- Diphenylphosphine
- Cesium carbonate (base)
- Toluene (solvent)
- Reaction Conditions :
- The reaction is conducted in a Schlenk flask under a nitrogen atmosphere.
- The mixture is stirred at ambient temperature before heating to 110°C in an oil bath.
- Purification :
- After completion, the reaction mixture is filtered through celite and purified using silica gel chromatography.
- Crystallization is achieved by layering the product with acetonitrile.
Outcome:
The final product, Oxazole, 4-(1,1-dimethylethyl)-4,5-dihydro-2-phenyl-, (4S)-, is obtained as white crystalline solids with high yield (90.8%).
Optimization and Improvements
Several modifications have been introduced to improve efficiency and scalability:
- Use of methanesulfonyl chloride for mesylate formation at milder temperatures.
- Aqueous workup methods to simplify purification.
- Reduction in catalyst and reagent quantities without compromising yield.
- Crystallization techniques using acetonitrile for better product isolation.
Data Table: Summary of Reaction Parameters
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Mesylate Formation | Methanesulfonyl chloride, triethylamine, dichloromethane; cooled to ~4°C | ~96 | Forms oxazoline intermediate; TLC monitoring recommended |
| Cyclization | Warmed to 50°C; sodium bicarbonate for workup | ~90 | Produces solid intermediate suitable for further reactions |
| Phosphine Coupling | Copper(I) iodide catalyst; diphenylphosphine; cesium carbonate; heated to 110°C | ~91 | Final product isolated via crystallization |
Chemical Reactions Analysis
Types of Reactions
Oxazole, 4-(1,1-dimethylethyl)-4,5-dihydro-2-phenyl-, (4S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can modify the oxazole ring or the substituents attached to it.
Substitution: The compound can undergo substitution reactions, where one or more substituents on the oxazole ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives with different functional groups, while substitution reactions can introduce new substituents onto the oxazole ring.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Oxazole derivatives are known for their antimicrobial properties. Research indicates that modifications in the oxazole ring can enhance antibacterial and antifungal activities. For example, compounds derived from oxazole have shown effectiveness against pathogens such as Enterococcus faecium and Staphylococcus aureus, making them potential candidates for developing new antibiotics .
Anti-inflammatory and Analgesic Effects
Studies have demonstrated that oxazole derivatives possess anti-inflammatory properties, which can be beneficial in treating conditions like arthritis and other inflammatory diseases. The structure-activity relationship (SAR) suggests that specific substitutions on the oxazole ring significantly influence its efficacy as an analgesic agent .
Anticancer Properties
The anticancer potential of oxazole derivatives is notable. Compounds incorporating the oxazole moiety have been involved in the synthesis of anticancer drugs through mechanisms such as the Diels-Alder reaction. This includes notable compounds like pancratistatin, which has shown promise in cancer treatment .
Chemical Synthesis Applications
Building Blocks in Organic Synthesis
Oxazole, 4-(1,1-dimethylethyl)-4,5-dihydro-2-phenyl-, (4S)- serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions including polymerization processes and the formation of complex molecules used in pharmaceuticals and agrochemicals .
Catalysis
The compound has been utilized in catalysis, particularly in asymmetric synthesis where it acts as a chiral ligand. Its ability to form stable complexes with transition metals enhances its utility in catalyzing various reactions, thereby facilitating the production of enantiomerically pure compounds .
Material Science Applications
Polymer Chemistry
Oxazoles are also used in polymer chemistry due to their ability to undergo polymerization reactions. They can be incorporated into polymers to impart specific properties such as increased thermal stability or enhanced mechanical strength .
Case Study 1: Antimicrobial Activity
A study published in Der Pharma Chemica highlighted the synthesis of new oxazole derivatives that exhibited superior antimicrobial activity compared to existing standards. These compounds were tested against a panel of bacteria and fungi, demonstrating significant inhibition rates .
Case Study 2: Anticancer Research
Research conducted on oxazole-based compounds revealed their effectiveness in inhibiting cancer cell proliferation. The study focused on derivatives synthesized through Diels-Alder reactions, showing promising results against various cancer cell lines, indicating their potential for further development into therapeutic agents .
Mechanism of Action
The mechanism of action of Oxazole, 4-(1,1-dimethylethyl)-4,5-dihydro-2-phenyl-, (4S)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Chemical Identity :
Key Features :
- Structure : The oxazole ring is substituted at the 4-position with a tert-butyl (1,1-dimethylethyl) group and at the 2-position with a phenyl group. The 4,5-dihydro modification reduces ring aromaticity, enhancing reactivity in coordination chemistry .
- Applications: Primarily used as a ligand in asymmetric catalysis (e.g., in the synthesis of (S)-2-allyl-2-methylcyclohexanone) and as a precursor for metal-organic frameworks .
- Safety Profile : Classified as harmful if ingested (H302), skin irritant (H315), and respiratory irritant (H335) .
Comparative Analysis with Structural Analogues
Table 1: Key Structural and Functional Comparisons
Steric and Electronic Modifications
Substituent Effects: tert-Butyl Group: The bulky tert-butyl group in the target compound and its analogues (e.g., etoxazole) enhances steric hindrance, favoring chiral induction in catalysis . Phosphino vs. Phenyl: (S)-tert-ButylPHOX incorporates a diphenylphosphino group, increasing electron density and metal-coordination capability compared to the phenyl group in the target compound .
Biological Activity :
Catalytic Performance
- Enantioselectivity: The (4S)-configured oxazole in the target compound achieves >90% enantiomeric excess in cyclohexanone derivatives, comparable to (S)-tert-ButylPHOX .
- Metal Coordination: Phosphine-containing analogues (e.g., (2R)-1-[(4S)-4-t-Bu]-ferrocene) exhibit stronger binding to Pd and Rh, improving catalytic turnover in cross-coupling reactions .
Biological Activity
Oxazole derivatives, including Oxazole, 4-(1,1-dimethylethyl)-4,5-dihydro-2-phenyl-, (4S)- , have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, highlighting its therapeutic potential, mechanisms of action, and relevant case studies.
- Chemical Name : Oxazole, 4-(1,1-dimethylethyl)-4,5-dihydro-2-phenyl-, (4S)-
- CAS Number : 1373357-05-1
- Molecular Formula : C13H17N
- Molecular Weight : 201.28 g/mol
Oxazole compounds exhibit a range of biological activities through various mechanisms:
- Antimicrobial Activity : Oxazole derivatives have been reported to possess significant antimicrobial properties. They inhibit bacterial growth by interfering with cell wall synthesis and disrupting membrane integrity. For instance, certain oxazoles exhibit effective activity against both Gram-positive and Gram-negative bacteria .
- Anticancer Properties : The oxazole ring system is integral in the development of anticancer agents. Studies indicate that modifications at the C-2 and C-4 positions of the oxazole ring can enhance anticancer activity by targeting specific pathways involved in tumor growth and metastasis .
- Anti-inflammatory Effects : Some oxazoles demonstrate anti-inflammatory properties by modulating inflammatory mediators such as cytokines and prostaglandins. This is particularly relevant in conditions like arthritis and other inflammatory diseases .
Table 1: Summary of Biological Activities of Oxazole Derivatives
Case Studies
-
Antimicrobial Evaluation :
A study evaluated various oxazole derivatives for their antibacterial activity against common pathogens. The compound bearing a p-tolyl group showed the highest efficacy against both Gram-positive and Gram-negative strains, highlighting the importance of substituents in enhancing biological activity . -
Anticancer Studies :
Research involving the synthesis of oxazole derivatives demonstrated that specific substitutions at the C-4 position significantly increased cytotoxicity against cancer cell lines. The presence of electron-donating groups was found to enhance the reactivity and effectiveness of these compounds . -
In Vivo Studies :
In vivo studies have shown that certain oxazole derivatives can reduce tumor size in animal models, suggesting potential for further development as therapeutic agents in oncology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
